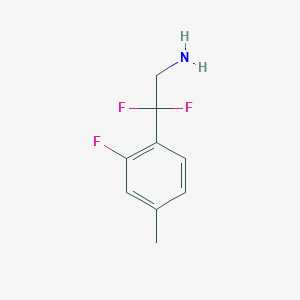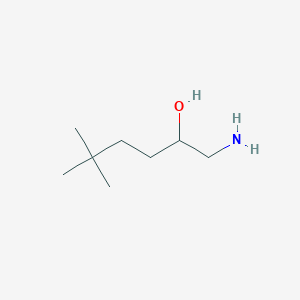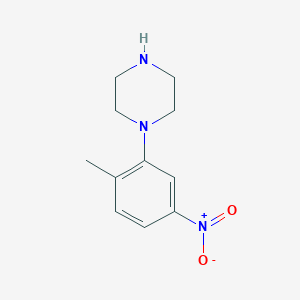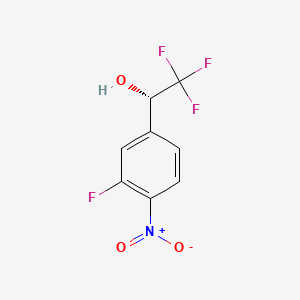
(S)-2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the reaction of 3-fluoro-4-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the (1S) enantiomer.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanone.
Reduction: Formation of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers with specific functionalities.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its distinct chemical structure.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol: Lacks the additional fluorine atom on the phenyl ring.
(1S)-2,2,2-trifluoro-1-(3-chloro-4-nitrophenyl)ethan-1-ol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, along with an additional fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H5F4NO3 |
|---|---|
Peso molecular |
239.12 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H/t7-/m0/s1 |
Clave InChI |
NGTNOBHYSZBVAP-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)O)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)

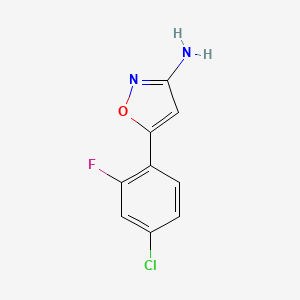
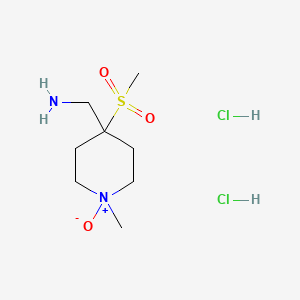
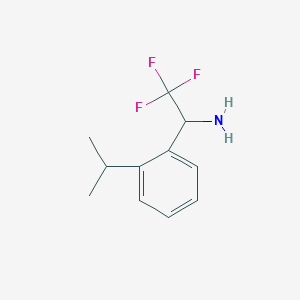
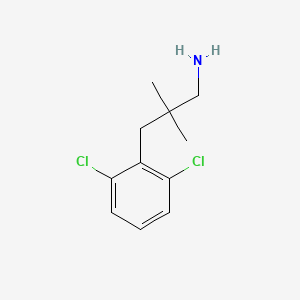
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)
![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
